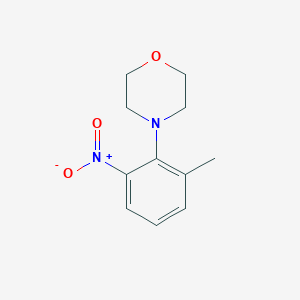

4-(2-Methyl-6-nitrophenyl)morpholine

Description

Contextualization of the Morpholine (B109124) Scaffold in Organic and Medicinal Chemistry Research

The morpholine scaffold is a privileged structure in the realm of organic and medicinal chemistry. chemicalbook.com This six-membered heterocyclic ether amine is a common building block in the synthesis of a wide array of biologically active compounds. chemicalbook.comchemimpex.com Its presence in a molecule can enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a valuable component in drug design. chemicalbook.com The morpholine moiety is found in numerous approved drugs, underscoring its importance in the pharmaceutical industry. chemimpex.com

Significance of Aryl-Substituted Morpholine Derivatives in Chemical Science

The attachment of an aryl group to the nitrogen atom of the morpholine ring gives rise to aryl-substituted morpholine derivatives, a class of compounds with significant implications for chemical science. These derivatives serve as key intermediates in the synthesis of more complex molecules and are investigated for their own intrinsic properties. The electronic nature and substitution pattern of the aryl ring can be systematically varied to fine-tune the biological activity and physical characteristics of the resulting compounds. nih.gov Research has shown that aryl-substituted morpholines exhibit a broad spectrum of biological activities, including potential applications in oncology. nih.gov

Overview of Key Research Domains for 4-(2-Methyl-6-nitrophenyl)morpholine

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several key domains for potential investigation. The presence of a nitro group on the phenyl ring, ortho to the morpholine substituent and a methyl group, indicates its potential as a precursor in synthetic chemistry. The nitro group can be readily reduced to an amine, opening up a plethora of further chemical transformations.

Furthermore, compounds bearing the nitrophenyl-morpholine motif are often explored for their potential biological activities. For instance, the related compound 4-(4-nitrophenyl)morpholine (B78992) is recognized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com The specific substitution pattern of a methyl and a nitro group on the phenyl ring in this compound could lead to unique steric and electronic properties, potentially influencing its interaction with biological targets. Therefore, its exploration in medicinal chemistry as a scaffold for novel therapeutic agents is a plausible research avenue.

The synthesis of this compound itself is an area of chemical research, likely involving nucleophilic aromatic substitution or palladium-catalyzed amination reactions. youtube.comresearchgate.netresearchgate.net The study of its synthesis provides insights into reaction mechanisms and the reactivity of substituted nitroaromatics.

Table 1: General Properties of N-Substituted Phenylmorpholines This table presents general data for a related compound, 4-(4-nitrophenyl)morpholine, to provide context for the expected properties of this compound.

| Property | Value for 4-(4-nitrophenyl)morpholine | Reference |

| Molecular Formula | C10H12N2O3 | chemicalbook.com |

| Molecular Weight | 208.21 g/mol | chemicalbook.com |

| Appearance | Light yellow to white crystalline powder | chemimpex.com |

| Melting Point | 151-155 °C | chemimpex.com |

| Solubility | Soluble in Dimethylformamide | chemicalbook.com |

Table 2: Potential Synthetic Routes to 4-(Aryl)morpholines This table outlines common synthetic strategies for the formation of the C-N bond between an aryl group and a morpholine ring.

| Reaction Type | Reactants | Typical Conditions | Reference |

| Nucleophilic Aromatic Substitution | Aryl halide (with electron-withdrawing groups), Morpholine | Base, polar solvent, heat | youtube.com |

| Palladium-Catalyzed Amination (Buchwald-Hartwig) | Aryl halide/triflate, Morpholine, Palladium catalyst, Ligand, Base | Inert atmosphere, solvent, heat | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(2-methyl-6-nitrophenyl)morpholine |

InChI |

InChI=1S/C11H14N2O3/c1-9-3-2-4-10(13(14)15)11(9)12-5-7-16-8-6-12/h2-4H,5-8H2,1H3 |

InChI Key |

JZWHTDQKCNLBDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Methyl 6 Nitrophenyl Morpholine

Established Synthetic Pathways for N-Arylation of Morpholine (B109124)

Traditional methods for the N-arylation of morpholine primarily rely on two robust and widely adopted reaction classes: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. nih.gov The synthesis of 4-(2-methyl-6-nitrophenyl)morpholine is well-suited for an SNAr approach, where the nitro group ortho to the leaving group provides the necessary electronic activation.

The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. nih.govnih.gov For the target molecule, the reaction would involve the nucleophilic attack of morpholine on an activated aryl substrate such as 2-halo-1-methyl-3-nitrobenzene. The strong electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer intermediate, facilitating the subsequent expulsion of the halide leaving group.

Key parameters influencing the success of SNAr reactions include the nature of the leaving group (F > Cl > Br > I), the solvent, the base, and the reaction temperature. nih.gov Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (B52724) are commonly used to solvate the intermediate complex. An external base is often required to neutralize the acid generated during the reaction.

| Parameter | Typical Conditions | Purpose |

| Aryl Substrate | 2-Fluoro-1-methyl-3-nitrobenzene | Activated aromatic ring with a good leaving group |

| Nucleophile | Morpholine | Nitrogen source for the C-N bond |

| Solvent | DMSO, DMF, Acetonitrile | Aprotic polar solvent to facilitate the reaction |

| Base | K₂CO₃, Et₃N, DIPEA | Acid scavenger |

| Temperature | 80-150 °C | To overcome the activation energy barrier |

This table presents typical conditions for the SNAr synthesis of N-aryl morpholines.

Research on analogous compounds, such as 4-(4-nitrophenyl)thiomorpholine, demonstrates the straightforward application of this method by reacting 4-fluoronitrobenzene with thiomorpholine (B91149) in acetonitrile with a base. mdpi.com This highlights the general reliability of the SNAr reaction for synthesizing nitrophenyl-substituted heterocycles. mdpi.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

For aryl substrates that are less activated or where SNAr reactions are sluggish, transition metal-catalyzed cross-coupling provides a highly versatile alternative. The Buchwald-Hartwig amination is the preeminent method in this class, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgsemanticscholar.org This reaction has significantly expanded the scope of C-N bond formation, allowing for the synthesis of aryl amines under milder conditions than previously possible. wikipedia.org

The catalytic cycle generally involves:

Oxidative Addition: The aryl halide adds to a Pd(0) complex.

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple, releasing the N-aryl morpholine product and regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered phosphine (B1218219) ligands are commonly employed. acsgcipr.org

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | X-Phos, P(tBu)₃, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Aryl Partner | 2-Bromo-1-methyl-3-nitrobenzene, 2-Chloro-1-methyl-3-nitrobenzene |

This table showcases common reagents used in the Buchwald-Hartwig amination for N-arylation.

This methodology has been successfully applied to the synthesis of a wide range of N-aryl heterocycles, including complex morpholine-substituted quinolines. rsc.org The reaction's broad functional group tolerance and high efficiency make it a powerful tool for constructing molecules like this compound. e3s-conferences.orgbeilstein-journals.org

Emerging and Sustainable Synthetic Strategies

In line with the growing emphasis on environmental responsibility in chemical synthesis, new strategies are being developed to improve the efficiency and sustainability of morpholine synthesis.

Principles of Green Chemistry in Morpholine Synthesis

Green chemistry principles provide a framework for designing more environmentally benign chemical processes. researchgate.net Recent innovations in morpholine synthesis reflect these principles. For instance, a novel one or two-step, redox-neutral protocol has been developed to convert 1,2-amino alcohols into morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgorganic-chemistry.orgchemrxiv.orgacs.org This method offers significant environmental and safety advantages over traditional multi-step routes that often involve hazardous reagents and generate substantial waste. chemrxiv.org

Applying green chemistry principles to the N-arylation step involves:

Catalysis: Using catalytic amounts of palladium in Buchwald-Hartwig reactions is inherently greener than stoichiometric reagents.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents: Replacing high-impact solvents like dioxane with more benign alternatives. acsgcipr.org

Energy Efficiency: Developing reactions that can be run at lower temperatures, potentially through more active catalysts or enabling technologies like microwave irradiation. beilstein-journals.org

The Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, is a key metric used to evaluate the "greenness" of a process. researchgate.net By optimizing catalyst loading, reducing solvent usage, and minimizing purification steps, the PMI for the synthesis of this compound can be significantly improved.

Continuous Flow Chemistry and Microreactor Applications for Process Intensification

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. azolifesciences.com These benefits include superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for straightforward scaling and automation. acs.orgmdpi.com

Microreactors are a key enabling technology for flow chemistry, providing a high surface-area-to-volume ratio that allows for precise control over reaction parameters. rsc.orgrsc.org This technology is particularly well-suited for highly exothermic or rapid reactions, such as certain SNAr processes. Studies have demonstrated the successful implementation of biphasic SNAr reactions in microreactors, achieving excellent yields and process intensification. rsc.orgresearchgate.net The use of flow processing can lead to significantly shorter reaction times and higher throughput compared to batch methods. nih.gov

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; rapid dissipation of heat |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through static mixers or reactor design |

| Safety | Larger volumes of hazardous materials | Small reactor volumes, improved containment |

| Scalability | Requires larger vessels; "scaling up" challenges | "Numbering up" or running for longer times; more predictable |

| Control | Slower response to temperature/pressure changes | Precise and rapid control over reaction parameters |

This table provides a comparison of batch versus continuous flow processing for chemical synthesis.

The application of continuous flow technology to the synthesis of this compound via either SNAr or palladium-catalyzed coupling could lead to a safer, more efficient, and scalable manufacturing process. azolifesciences.commdpi.com

Process Optimization and Scale-Up Considerations for Laboratory and Research Production

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of an activated aryl halide or sulfonate, such as 2-chloro-1-methyl-3-nitrobenzene or 2-fluoro-1-methyl-3-nitrobenzene, with morpholine. The electron-withdrawing nitro group is essential as it activates the aromatic ring towards nucleophilic attack by the secondary amine. Optimizing this transformation is critical for ensuring high yield, purity, and efficiency, particularly when moving from small-scale laboratory synthesis to larger-scale research production.

Process Optimization

The optimization of the SNAr reaction for producing this compound involves a systematic investigation of several key reaction parameters. The goal is to identify conditions that maximize product yield and minimize reaction time and the formation of impurities. Key parameters for optimization include the choice of solvent, base, reaction temperature, and reactant stoichiometry.

While specific optimization studies for this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies on analogous compounds, such as other nitrophenyl morpholine derivatives. researchgate.netmdpi.comresearchgate.netchemicalbook.com The optimization process typically evaluates the following:

Solvent: The choice of solvent is crucial as it must solubilize the reactants and facilitate the reaction kinetics. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (B95107) (THF) are commonly employed for SNAr reactions. researchgate.netmdpi.com The polarity of the solvent can significantly influence the reaction rate and yield.

Base: A base is required to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and to neutralize the acid (e.g., HCl or HF) formed during the reaction. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). mdpi.comchemicalbook.comchemicalbook.com The strength and steric bulk of the base can affect the reaction's efficiency and selectivity.

Temperature: Reaction temperature directly impacts the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of side products. Optimization involves finding the ideal temperature that provides a reasonable reaction time without compromising the product's purity. For similar reactions, temperatures can range from room temperature to elevated conditions, sometimes exceeding 100°C. mdpi.comchemicalbook.com

Reactant Ratio: The molar ratio of morpholine to the aryl precursor is another important factor. Using an excess of morpholine can help drive the reaction to completion but may complicate the purification process.

The following table illustrates a representative, though hypothetical, optimization study for the synthesis of this compound from 2-fluoro-1-methyl-3-nitrobenzene and morpholine. The data is based on typical results observed for similar SNAr reactions reported in the literature. researchgate.netmdpi.comchemicalbook.com

Click to view Interactive Data Table: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ (2.0) | 80 | 12 | 75 |

| 2 | THF | K₂CO₃ (2.0) | 80 | 12 | 68 |

| 3 | DMSO | K₂CO₃ (2.0) | 80 | 6 | 85 |

| 4 | DMSO | Et₃N (2.0) | 80 | 12 | 65 |

| 5 | DMSO | Cs₂CO₃ (2.0) | 80 | 6 | 92 |

| 6 | DMSO | K₂CO₃ (2.0) | 100 | 4 | 88 (minor impurities) |

| 7 | DMSO | K₂CO₃ (2.0) | 60 | 18 | 81 |

This table is illustrative and designed to show a typical optimization process. The values are based on analogous reactions and are not from a specific study on this compound.

Scale-Up Considerations for Laboratory and Research Production

Transitioning the optimized synthesis from a small laboratory scale (milligrams to grams) to a larger production scale for research purposes (tens to hundreds of grams) introduces several challenges that must be addressed.

Thermal Management: SNAr reactions are often exothermic. On a small scale, heat generated by the reaction can easily dissipate. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing side reactions or creating safety hazards. A robust cooling system and controlled, gradual addition of reagents are necessary to manage the reaction exotherm.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in lower yields and increased impurity formation. The choice of stirrer design and stirring speed is critical for maintaining a homogeneous reaction mixture.

Purification: Purification methods that are convenient on a small scale, such as column chromatography, can become impractical and costly for larger quantities. Developing scalable purification strategies, such as crystallization or liquid-liquid extraction, is essential. The choice of an appropriate solvent system for crystallization is a key development step to ensure high recovery and purity of the final product.

Continuous Flow Synthesis: For larger-scale laboratory production, moving from traditional batch processing to continuous flow synthesis in microreactors or millireactors can offer significant advantages. researchgate.net Continuous flow systems provide superior heat and mass transfer, allowing for better control over reaction conditions. This can lead to higher yields, improved safety, and easier scale-up by extending the operation time or by "numbering-up" (running multiple reactors in parallel). researchgate.net For the synthesis of a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, optimization in a microreactor showed that high reactant conversion (≈99%) could be achieved with a residence time of only 50 seconds at 105°C. researchgate.net Such process intensification highlights the potential of modern reactor technology for scaling up the synthesis of nitrophenyl morpholine derivatives.

By carefully considering these optimization and scale-up parameters, the synthesis of this compound can be efficiently and safely transitioned from initial discovery to the larger quantities required for advanced research.

Comprehensive Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

No experimental ¹H, ¹³C, or 2D NMR spectral data for 4-(2-Methyl-6-nitrophenyl)morpholine could be retrieved. This information is crucial for determining the precise chemical environment of the hydrogen and carbon atoms, which would confirm the connectivity and configuration of the molecule.

Specific HRMS data, which would provide the exact mass of the compound and confirm its elemental composition, was not found for this compound.

No specific infrared (IR) or Raman spectra are available for this compound. These techniques are essential for identifying the characteristic vibrational modes of its functional groups, such as the nitro (NO₂) group, the C-N and C-O bonds of the morpholine (B109124) ring, and the aromatic ring substitutions.

Solid-State Structural Investigations

As no crystal structure has been determined, an analysis of the crystal packing, including potential intermolecular forces like C-H···O hydrogen bonds or π-π stacking, cannot be performed for this compound.

Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific research on the chemical compound this compound. Despite targeted searches for its structural and conformational properties, no dedicated studies detailing its Hirshfeld surface analysis, solution-phase conformation, or solid-state polymorphism appear to be available in the public domain.

The investigation sought to compile detailed findings for a thorough characterization of the molecule, focusing on quantitative assessment of its intermolecular contacts and the conformational dynamics of its morpholine and aryl components. However, the lack of experimental data, such as single-crystal X-ray diffraction or solution-phase Nuclear Magnetic Resonance (NMR) studies, precludes a scientifically accurate discussion on these topics for this specific compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides crucial insights into the packing of molecules and the nature of the forces that stabilize the crystal structure. For a molecule like this compound, such an analysis would typically detail the percentage contributions of various intermolecular contacts, such as H···H, O···H, and C···H interactions, which are fundamental to understanding its solid-state behavior. Without crystallographic data, this analysis cannot be performed.

Similarly, the conformational analysis of the morpholine ring and its substituted phenyl group is critical for understanding the molecule's three-dimensional structure and its potential interactions in different environments. In the solid state, the morpholine ring typically adopts a stable chair conformation. The orientation of the 2-methyl-6-nitrophenyl group relative to the morpholine ring would be determined by steric and electronic factors, with a significant energy barrier to rotation around the C-N bond. The existence of different stable conformations in the crystal lattice could lead to conformational polymorphism, where the compound crystallizes in multiple distinct forms with different physical properties.

In solution, the molecule would likely exhibit more dynamic conformational behavior. Spectroscopic methods, primarily NMR, would be required to study the conformational equilibrium and the energy barriers between different conformers. This information is vital for understanding the molecule's behavior in a non-crystalline environment.

While research exists for structurally related compounds, such as analogs with different substitution patterns on the phenyl ring or variations in the heterocyclic ring, these findings cannot be extrapolated to this compound. The specific placement of the methyl and nitro groups at the ortho positions of the phenyl ring would introduce unique steric hindrances and electronic effects that would significantly influence its crystal packing and conformational preferences in ways not observed in its isomers or analogs.

Therefore, until experimental or computational studies focusing specifically on this compound are conducted and published, a detailed and accurate scientific article on its structural and conformational properties as requested cannot be generated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Energetics

No specific DFT studies on the electronic structure and energetics of 4-(2-Methyl-6-nitrophenyl)morpholine were found in the available literature.

Ab Initio and Semi-Empirical Methods for Molecular Properties

There is no available research detailing the use of Ab Initio or semi-empirical methods to determine the molecular properties of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound, which would identify the electron-rich and electron-deficient regions and predict sites for electrophilic and nucleophilic attack, are not available in published research.

Molecular Modeling and Dynamics Simulations

Conformational Landscapes and Flexibility Analysis

Detailed studies on the conformational landscapes and flexibility of the this compound molecule, which would typically involve molecular dynamics simulations, have not been found in the scientific literature.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly available scientific literature and databases, no specific theoretical and computational chemistry studies were found for the chemical compound “this compound”. The requested analysis, including simulations of solvent effects, structure-reactivity relationships, and the correlation of calculated properties with experimental observations, appears to have not been published for this specific molecule.

Due to the strict requirement to focus solely on “this compound” and the absence of any research data for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of the specified data tables and detailed research findings is unachievable without published studies on this particular molecule.

Chemical Reactivity, Derivatization, and Transformation Studies

Reactivity of the Nitro Group: Selective Reduction and Subsequent Functionalization

The nitro group is the most reactive site for reduction in 4-(2-methyl-6-nitrophenyl)morpholine. Its conversion to an amino group is a pivotal transformation, yielding 3-amino-2-methylphenyl)morpholine, a valuable building block for more complex molecules. mdpi.com The selective reduction of aromatic nitro groups is a well-established process in organic chemistry, with numerous reagents and catalytic systems available to achieve this conversion with high efficiency and chemoselectivity. wikipedia.org

The choice of reducing agent is crucial, especially when other reducible functional groups are present in a molecule. For the specific reduction of the nitro group in this compound, several methods can be employed. Catalytic hydrogenation is a common and effective method, utilizing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also widely used for this transformation. wikipedia.org More modern approaches may involve transfer hydrogenation or specialized catalytic systems designed for high functional group tolerance. researchgate.netnih.gov

| Reagent/Catalyst System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | Highly efficient; may also reduce alkenes or alkynes if present. | wikipedia.org |

| Iron (Fe) powder, Acetic Acid (AcOH) | Refluxing AcOH | Classic, cost-effective method with good selectivity for the nitro group. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Effective for reducing nitroarenes to anilines. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent often used for selective reductions. | wikipedia.org |

| Cobalt-based Catalysts / Phenylsilane | Mild conditions | Shows excellent tolerance to other functional groups like ketones, nitriles, and alkenes. | nih.gov |

Upon successful reduction, the resulting aniline (B41778) derivative, (3-amino-2-methylphenyl)morpholine, becomes a substrate for a wide array of functionalization reactions. The primary amino group can readily undergo acylation to form amides, react with sulfonyl chlorides to produce sulfonamides, or be converted into a diazonium salt for Sandmeyer-type reactions. These subsequent transformations are critical for incorporating the morpholine-containing scaffold into larger, often biologically active, molecules. mdpi.comnih.gov

Reactions Involving the Morpholine (B109124) Nitrogen and Oxygen Heteroatoms

The morpholine ring in this compound contains two heteroatoms, nitrogen and oxygen, each with distinct chemical properties.

The morpholine nitrogen atom behaves as a typical secondary amine. It possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the nucleophilicity of the morpholine nitrogen is somewhat attenuated compared to analogous piperidine (B6355638) systems. This reduced reactivity is attributed to the electron-withdrawing inductive effect of the oxygen atom within the ring, which lowers the energy of the nitrogen's lone pair. frontiersin.org Despite this, the nitrogen can participate in various reactions. It can be protonated by acids to form morpholinium salts and can act as a nucleophile in reactions such as alkylation or acylation, though this is less common once it is already substituted with the phenyl ring. The nitrogen's basicity also allows it to function as a catalyst in certain reactions, such as urethane (B1682113) formation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring of this compound creates a complex reactivity landscape for further aromatic substitution reactions. The outcome of such reactions is governed by the combined directing and activating/deactivating effects of the morpholino, methyl, and nitro substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is a balance between powerful activating and deactivating forces. wikipedia.org

Morpholino Group (-NR₂): A strongly activating, ortho, para-directing group due to resonance donation of the nitrogen's lone pair. wikipedia.org

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation. libretexts.org

Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. wikipedia.org

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Morpholino | C1 | Strongly Activating | Ortho, Para (to C2, C6, C4) |

| Methyl | C2 | Weakly Activating | Ortho, Para (to C3, C5) |

| Nitro | C6 | Strongly Deactivating | Meta (to C3, C5) |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov In this compound, the nitro group is a potent activating group for nucleophilic attack. Although the molecule lacks a conventional leaving group like a halide, the nitro group itself can sometimes be displaced by a strong nucleophile under forcing conditions. The nitro group at C6 is ortho to the morpholino substituent, which would activate this position for potential nucleophilic attack.

Role as a Precursor and Building Block in Multi-Step Organic Synthesis

This compound is a valuable precursor in multi-step organic synthesis, primarily due to the strategic placement of its functional groups. Its most significant role is as a masked aniline. Through the straightforward reduction of the nitro group, it is converted into (3-amino-2-methylphenyl)morpholine. mdpi.com

This resulting aniline is a versatile building block for the synthesis of a wide range of more complex structures, particularly those with pharmaceutical applications. mdpi.comresearchgate.net The amino group provides a handle for constructing amides, ureas, sulfonamides, and other functionalities, while the morpholine and methyl groups confer specific steric and electronic properties to the final molecule. Analogous nitrophenyl-morpholine and -thiomorpholine compounds serve as key intermediates in the synthesis of kinase inhibitors, antimycobacterial agents, and antitumor drugs. mdpi.comresearchgate.net The morpholine moiety itself is a "privileged" structure in medicinal chemistry, often included to improve physicochemical properties such as solubility and metabolic stability. researchgate.netresearchgate.net

Kinetic and Mechanistic Investigations of Relevant Chemical Transformations

While specific kinetic studies on this compound are not widely documented, the mechanisms of its key transformations are well-understood from general principles of organic chemistry.

Nitro Group Reduction: The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group.

Electrophilic Aromatic Substitution: This proceeds via the classic two-step mechanism. masterorganicchemistry.com An incoming electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon bearing the new electrophile, restoring aromaticity. libretexts.org The stability of the intermediate arenium ion determines the regiochemical outcome.

Nucleophilic Aromatic Substitution: SNAr reactions typically follow a two-step addition-elimination pathway. nih.gov A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. In some cases, a concerted mechanism may operate, avoiding the formation of a high-energy intermediate. nih.gov

Reactions at Morpholine Nitrogen: The role of the morpholine nitrogen as a catalyst, for instance in urethane formation, has been investigated computationally. The mechanism involves the nitrogen atom acting as a base to deprotonate the alcohol, increasing its nucleophilicity for attack on the isocyanate. nih.gov

These established mechanisms provide a robust framework for predicting and understanding the chemical behavior of this compound in various synthetic contexts.

Research Applications in Advanced Chemical Systems Non Clinical Focus

Applications as Key Synthetic Intermediates in Complex Organic Chemistry

The primary and most well-documented application of 4-(2-Methyl-6-nitrophenyl)morpholine is its role as a key intermediate in the synthesis of more complex and functionally significant organic molecules. The presence of the nitro group is pivotal, as it can be readily transformed into other functional groups, most notably an amine, which then serves as a handle for further molecular elaboration.

A prominent example of its utility is in the synthesis of Viloxazine. In this multi-step synthesis, this compound serves as a crucial precursor. The synthetic pathway leverages the chemical reactivity of the nitro group, which undergoes catalytic reduction to form the corresponding aniline (B41778) derivative, 4-(2-amino-6-methylphenyl)morpholine. This transformation is a critical step, converting the electron-withdrawing nitro group into an electron-donating amino group, which is then amenable to further reactions to complete the synthesis of the target molecule.

Table 1: Synthetic Transformation of this compound

| Starting Material | Reaction Type | Key Reagent | Product | Significance |

| This compound | Catalytic Hydrogenation / Reduction | H₂, Pd/C or similar catalyst | 4-(2-Amino-6-methylphenyl)morpholine | Formation of a key amine intermediate for further functionalization. |

This application underscores the value of the nitro group as a versatile functional handle. Its reduction provides a strategic route to ortho-substituted aniline derivatives, which are important building blocks in organic synthesis but can sometimes be challenging to prepare directly. The steric hindrance provided by the ortho-methyl group can also influence the regioselectivity of subsequent reactions, offering a degree of control in complex synthetic sequences.

Exploration in Materials Science Research

The structural characteristics of this compound suggest its potential for exploration in the field of materials science, although specific research in this area is still emerging.

Nitroaromatic compounds are known to possess interesting electronic and photophysical properties due to the strong electron-withdrawing nature of the nitro group, which can facilitate intramolecular charge transfer (ICT) when paired with a suitable donor moiety. While direct studies on the photophysical properties of this compound are not extensively reported, its core structure holds potential as a building block for photoactive materials.

Derivatives of this compound could be designed to exhibit specific optical properties, such as fluorescence or non-linear optical activity. For instance, the reduction of the nitro group to an amine, followed by reaction with various chromophoric units, could lead to the synthesis of novel dyes or photoactive probes. Furthermore, the aromatic ring system could be extended or modified to create conjugated systems suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The morpholine (B109124) group, in this context, could serve to enhance solubility and influence the solid-state packing of the derived materials.

The assembly of molecules in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···O interactions. The molecular structure of this compound contains several features that could direct its supramolecular assembly. The nitro group's oxygen atoms are potential hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions.

Table 2: Crystallographic Data for the Related Compound 4-(4-Nitrophenyl)morpholine (B78992)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | π-π stacking |

Use as Chemical Probes in Mechanistic Biochemical Investigations (e.g., Enzyme-Ligand Interaction Studies)

The field of chemical biology often employs small molecules as probes to investigate complex biological processes. While there is no specific evidence of this compound being used as a chemical probe, its structure contains functionalities that suggest potential in this area.

The nitroaromatic group can act as an electrophilic center and is known to be a feature in some enzyme inhibitors. The electronic properties of the nitro group can be monitored by spectroscopic techniques, potentially allowing it to serve as a reporter group for binding events. For example, a change in the local environment of the nitro group upon binding to an enzyme's active site could lead to a detectable shift in its UV-Visible spectrum.

Furthermore, the morpholine moiety is a common scaffold in medicinal chemistry and is known to participate in interactions with biological macromolecules. The combination of the sterically defined 2-methyl-6-nitrophenyl system with the morpholine ring could be exploited to design specific ligands for enzyme active sites. By modifying the structure, for instance, by introducing reactive groups, it could be developed into a covalent probe to map enzyme binding pockets. This remains a speculative area, but the chemical nature of the compound provides a rationale for its exploration in mechanistic biochemical studies.

Potential Applications in Catalysis Research (e.g., as Ligand Precursors)

The development of new ligands is a cornerstone of catalysis research, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. This compound can be envisioned as a precursor to novel ligands for coordination chemistry and catalysis.

The synthetic transformation central to its use as an intermediate—the reduction of the nitro group to an amine—is also the key step in its potential conversion into a ligand. The resulting 4-(2-amino-6-methylphenyl)morpholine is a bidentate ligand precursor. The aniline-type nitrogen and the morpholine nitrogen can potentially coordinate to a metal center, forming a stable chelate ring.

Table 3: Potential Ligand Synthesis from this compound

| Ligand Precursor | Transformation | Potential Ligand | Potential Coordinating Atoms | Potential Catalytic Applications |

| This compound | Reduction of the nitro group | 4-(2-Amino-6-methylphenyl)morpholine | Aromatic Amine (N), Morpholine (N) | Cross-coupling reactions, hydrogenation, oxidation |

The steric bulk of the ortho-methyl group could be advantageous in creating a specific coordination environment around the metal, potentially influencing the selectivity of catalytic reactions. For example, ligands with such steric features are often employed in asymmetric catalysis to control the stereochemical outcome of a reaction. While this application is currently theoretical, the straightforward synthesis of the potential ligand from this compound makes it an attractive target for exploratory research in catalysis.

Advanced Analytical Methodologies for Research Purity and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone of purity assessment and reaction monitoring in synthetic chemistry. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Given the molecular weight and the presence of polar functional groups (nitro and morpholine (B109124) moieties), HPLC, particularly in the reverse-phase mode, is a highly suitable technique for the analysis of 4-(2-Methyl-6-nitrophenyl)morpholine. A well-developed HPLC method can effectively separate the target compound from starting materials, intermediates, and by-products.

Reaction progress can be monitored by taking aliquots from the reaction mixture at specific time intervals, diluting them appropriately, and injecting them into the HPLC system. The disappearance of starting material peaks and the appearance and growth of the product peak can be tracked to determine the reaction's endpoint. For purity assessment of the final product, a high-resolution separation is employed to detect and quantify any impurities.

A representative HPLC method for the analysis of this compound could be developed based on methods used for similar aromatic nitro compounds. Key parameters for such a method are outlined in the table below.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm and a wavelength near the compound's absorbance maximum |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. While the morpholine moiety is relatively polar, this compound may possess sufficient volatility and thermal stability for GC analysis. The progress of reactions involving this compound can also be monitored using GC, especially in instances where the starting materials and products have different volatilities. In the synthesis of related compounds like 4-(4-nitrophenyl)morpholine (B78992), GC has been utilized to monitor the reaction progress.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The following table outlines typical GC parameters that could be adapted for this compound.

Table 2: Representative GC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification of the target compound and the characterization of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation provided by GC with mass analysis, offering structural information about the separated components. For this compound, GC-MS analysis would provide a retention time for the compound and a mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon ionization, serves as a chemical fingerprint, allowing for its identification. This technique is particularly valuable for identifying by-products in a reaction mixture, provided they are amenable to GC analysis. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, as well as fragment ions resulting from the cleavage of the morpholine ring and the loss of the nitro group.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a more versatile technique than GC-MS for many organic compounds, as it does not require the analyte to be volatile. This makes it highly suitable for the analysis of this compound. An LC-MS method would provide the retention time and the mass-to-charge ratio (m/z) of the parent compound and any impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, further confirming its identity. For the characterization of related compounds, such as 4-(4-nitrophenyl)thiomorpholine, HRMS has been successfully employed.

The development of an LC-MS method would involve interfacing an HPLC system, similar to the one described in Table 1, with a mass spectrometer. The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would depend on the polarity and ionization characteristics of the compound.

Table 3: Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| LC System | As described in Table 1 (with a volatile mobile phase buffer if necessary, e.g., ammonium (B1175870) formate) |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Scan Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Development of Quantitative Analytical Methods for Research Samples

Once a reliable chromatographic method has been established, it can be developed into a quantitative method to determine the exact purity of a research sample or the concentration of the compound in a solution. This requires method validation to ensure that the results are accurate, precise, and reproducible.

The validation of a quantitative analytical method typically involves assessing the following parameters:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by preparing a series of calibration standards and plotting the peak area against concentration to generate a calibration curve.

Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

Accuracy: The closeness of the measured value to the true value. This is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

A hypothetical validation summary for a quantitative HPLC method for this compound is presented in the table below.

Table 4: Representative Validation Parameters for a Quantitative HPLC Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | ≤ 2% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

By systematically developing and validating these advanced analytical methodologies, researchers can ensure the quality and integrity of their work with this compound, from synthesis to subsequent applications.

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthetic Routes for Substituted Morpholines

The synthesis of chiral N-heterocycles, such as morpholines, is a critical endeavor in medicinal chemistry, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. While traditional synthetic methods often yield racemic mixtures, modern research focuses on developing asymmetric catalytic methods to produce enantiomerically pure compounds.

Future efforts will likely concentrate on the application of transition-metal-catalyzed asymmetric hydrogenation to produce chiral morpholines. nih.gov For a precursor to 4-(2-Methyl-6-nitrophenyl)morpholine, this could involve the hydrogenation of a corresponding dehydromorpholine. Catalytic systems employing rhodium complexes with chiral bisphosphine ligands, particularly those with large bite angles, have shown exceptional success in producing 2-substituted chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee). nih.gov Adapting these methods would allow for the stereocontrolled synthesis of derivatives of the title compound, which is crucial for investigating stereospecific bioactivity.

Another promising avenue is the use of organocatalysis. Chiral squaramide-based primary diamines, for instance, have been successfully used as organocatalysts in the asymmetric Michael addition of pronucleophiles to α,β-unsaturated ketones, a key step in the synthesis of complex chiral molecules. rsc.org The development of novel organocatalysts could enable intramolecular aza-Michael additions or other cyclization strategies to form the morpholine (B109124) ring with high stereocontrol, providing an efficient, metal-free alternative for producing chiral this compound analogues.

| Asymmetric Method | Catalyst Type | Potential Application for Substituted Morpholines | Reported Efficiency |

|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Enantioselective reduction of a dehydromorpholine precursor. | Quantitative yields and up to 99% enantiomeric excess (ee). nih.gov |

| Organocatalyzed Cyclization | Chiral Squaramide or Diamine | Stereocontrolled intramolecular aza-Michael addition to form the morpholine ring. | High yields (up to 96%) and enantioselectivities (up to 96% ee) for related systems. rsc.org |

| Metal-Catalyzed Allylic Substitution | Palladium or Iridium Complexes | Intramolecular cyclization of an allylic substrate to generate a chiral vinyl morpholine. | Method established for generating stereocenters during cyclization. nih.gov |

Exploration of Unconventional Chemical Transformations and Functionalizations

Beyond the synthesis of the core structure, future research will explore novel ways to modify and functionalize the this compound scaffold. Such "late-stage functionalization" is highly valuable as it allows for the rapid generation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.

One area of intense interest is the reductive cyclization of nitrophenyl groups. Base-mediated reductive cyclization of related nitrophenyl compounds has been shown to produce complex polycyclic structures, such as benzazocines. nih.gov Applying similar strategies to this compound could lead to the discovery of entirely new heterocyclic systems by engaging the nitro group and the ortho-methyl group in intramolecular cyclization reactions under reductive conditions.

Furthermore, leveraging the existing aromatic ring and the morpholine moiety for unconventional transformations is a key direction. This includes exploring C-H activation reactions to directly introduce new functional groups onto the phenyl ring or the morpholine structure without the need for pre-functionalized starting materials. Such methods offer a more atom-economical and efficient route to novel derivatives.

Advancements in Computational Prediction of Molecular Properties and Reactivity

Computational chemistry is a powerful tool for accelerating drug discovery by predicting the properties of molecules before they are synthesized. For this compound, computational methods can provide critical insights into its physicochemical properties, reactivity, metabolic stability, and potential biological activities.

Density Functional Theory (DFT) calculations can be used to determine the molecule's three-dimensional structure, electronic properties, and conformational preferences. mdpi.com For example, DFT can predict whether the nitrophenyl group is likely to adopt a quasi-axial or quasi-equatorial position on the morpholine ring, which can influence its interaction with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches represent a significant emerging direction. nih.govnih.gov By training algorithms on large datasets of known compounds, these models can predict properties such as metabolic sites, potential toxicity, and receptor binding affinity. nih.govaaai.org Applying these predictive tools to this compound would allow researchers to prioritize the synthesis of derivatives with the most promising profiles, saving considerable time and resources. For instance, computational tools can identify which atoms are most susceptible to metabolism by cytochrome P450 enzymes, guiding medicinal chemists to modify those positions to improve the compound's metabolic stability. nih.gov

| Computational Method | Application | Predicted Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization & Electronic Structure | Stable conformations, bond lengths/angles, molecular orbital energies, reactivity sites. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating Molecular Motion | Conformational flexibility, interaction with solvent, binding dynamics with a target protein. |

| QSAR/Machine Learning | Predicting Biological & ADME Properties | Metabolic stability, sites of metabolism, toxicity, receptor affinity, pharmacokinetic properties. nih.govnih.gov |

| Protein-Ligand Docking | Predicting Binding to a Biological Target | Preferred binding mode, estimation of binding affinity, identification of key interactions. nih.gov |

Integration into Automated and High-Throughput Synthesis and Screening Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing drug discovery. nih.gov Future research on this compound and its derivatives will undoubtedly benefit from these technologies, which enable the rapid synthesis and evaluation of large compound libraries.

Continuous flow synthesis using microreactors offers a scalable and efficient alternative to traditional batch synthesis. The synthesis of a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, has been optimized in microfluidic devices, demonstrating superior yield and selectivity with significantly reduced reaction times (e.g., 50 seconds). researchgate.net A similar approach could be developed for the title compound, allowing for the on-demand production of material and the rapid optimization of reaction conditions such as temperature, residence time, and molar ratio of reactants.

Furthermore, these automated synthesis platforms can be directly coupled with high-throughput screening (HTS) methods. nih.gov For example, a library of derivatives based on the this compound scaffold could be synthesized on a nanoscale in a multi-well plate format using acoustic dispensing technology. nih.gov The unpurified reaction mixtures can then be directly screened for biological activity using techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST), drastically accelerating the hit-finding process. nih.gov This "on-the-fly" synthesis and screening paradigm minimizes waste and allows for a much faster navigation of chemical space to identify promising lead compounds. nih.gov

| Parameter | Optimized Value | Impact on Synthesis |

|---|---|---|

| Temperature | 105 °C | Increases reaction rate. |

| Molar Ratio (Morpholine:Substrate) | 4 | Ensures complete conversion of the limiting reactant. |

| Residence Time (τ) | 50 seconds | Allows for high throughput while achieving high conversion. |

| Production Rate (in microreactor) | 157-195 mg/h | Demonstrates efficient production on a small scale. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methyl-6-nitrophenyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, substituting a nitroaryl halide with morpholine under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (1:1.2 molar ratio of aryl halide to morpholine), and purification via column chromatography using silica gel and ethyl acetate/hexane gradients. Reaction yields improve with catalytic KI (5 mol%) .

Q. How can vibrational spectroscopy techniques be applied to characterize this compound?

- Methodological Answer : Assign vibrational modes using Raman and IR spectroscopy, focusing on nitro group stretches (1520–1350 cm⁻¹) and morpholine ring vibrations (1100–900 cm⁻¹). Under ambient conditions, key peaks include C-H stretches (2980–3145 cm⁻¹) and NO₂ symmetric/asymmetric vibrations. Pressure-dependent Raman studies (0–3.5 GPa) reveal phase transitions via peak splitting (e.g., 1175 cm⁻¹ splitting into 1170/1177 cm⁻¹ at 1.7 GPa) and merging (e.g., 2988/2995 cm⁻¹ merging at 0.7 GPa) .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Compare computed IR/Raman spectra with experimental data to validate assignments. Solvent effects (e.g., PCM model) improve accuracy for solubility predictions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in crystallographic data during structure determination?

- Methodological Answer : Address twinning or disorder using SHELXL for refinement . Apply the R1 factor and wR2 convergence criteria, and validate with WinGX’s PARST or PLATON tools. For anisotropic displacement anomalies, analyze thermal ellipsoids via ORTEP visualizations . Multi-solution approaches (e.g., dual-space methods in SHELXD) resolve phase ambiguities in low-symmetry space groups .

Q. How does high-pressure Raman spectroscopy elucidate phase transitions in morpholine derivatives?

- Methodological Answer : Conduct high-pressure studies (0–3.5 GPa) using diamond anvil cells. Monitor pressure-induced shifts in C-H stretching modes (2980–3145 cm⁻¹) and nitro group vibrations. Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest conformational changes or lattice rearrangements. Complementary X-ray diffraction under pressure confirms structural transitions .

Q. How can researchers assess the metabolic stability and CYP inhibition potential of this compound?

- Methodological Answer : Evaluate solubility via shake-flask methods in PBS (pH 7.4) . Use recombinant cytochrome P450 isoforms (e.g., CYP2A13) for inhibition assays, measuring IC₅₀ values via fluorescence-based substrates. For metabolic stability, incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS. Structural analogs (e.g., 4-(2-chlorobenzyl)morpholine) show solubility ~180 μM, guiding assay design .

Q. What methodologies are recommended for analyzing anisotropic displacement parameters in crystallographic studies?

- Methodological Answer : Refine anisotropic displacement parameters (ADPs) using SHELXL with Hirshfeld rigid-bond tests to validate thermal motion consistency. Visualize ADPs via ORTEP plots in WinGX, checking for elongated ellipsoids indicative of disorder. For severe anisotropy, apply TLS (Translation-Libration-Screw) models or constrain equivalent displacement directions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.